An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine . This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's fundamental characteristics that are critical for its synthesis, handling, and potential therapeutic applications.
Introduction: A Molecule of Interest in Medicinal Chemistry
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine belongs to the family of thiopyranopyrimidines, a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrimidine core is a key structural motif in numerous biologically active molecules, including nucleobases and various therapeutic agents. The fusion of a thiopyran ring and the presence of reactive chloro-substituents at the 2 and 4 positions of the pyrimidine ring make this compound a versatile scaffold for the synthesis of novel derivatives with potential pharmacological activities.[1][2][3] The physical properties of this compound are paramount for its effective utilization in synthetic chemistry and drug design, influencing its reactivity, solubility, and bioavailability.
Core Physicochemical Properties
Precise experimental data for some physical properties of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine are not extensively reported in publicly available literature. However, based on information from chemical suppliers and computational predictions, we can compile a profile of its key characteristics.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 87466-23-7 | ChemScene[4] |
| Molecular Formula | C₇H₆Cl₂N₂S | ChemScene[4] |
| Molecular Weight | 221.11 g/mol | ChemScene[4] |
| Appearance | Off-white to brown solid (predicted) | ChemicalBook[5] |
| Melting Point | Not experimentally determined. A related compound, 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, has a melting point of 71-79 °C.[6] | N/A |
| Boiling Point | Not determined. | N/A |
| Solubility | Predicted to be soluble in organic solvents. Stored under inert gas (nitrogen or Argon) at 2-8°C.[5] | N/A |
| Purity | ≥98% (as supplied by vendors) | ChemScene[4] |
Computational Chemistry Data (Predicted)
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[4] |
| LogP (Octanol-Water Partition Coefficient) | 2.8217 | ChemScene[4] |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] |
| Hydrogen Bond Donors | 0 | ChemScene[4] |
| Rotatable Bonds | 0 | ChemScene[4] |
| pKa | -3.14 ± 0.20 | ChemicalBook[5] |
Structural Elucidation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the dihydropyran ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the sulfur atom and the fused pyrimidine ring.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the six unique carbon atoms in the bicyclic system. The chemical shifts of the carbons bearing chlorine atoms would be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for C-Cl, C=N, and C-S bonds within the molecule. The absence of N-H or O-H stretching bands would confirm the predicted structure.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 221.11 g/mol . The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms, would be a key diagnostic feature.
Experimental Protocol: Determination of Melting Point
The determination of the melting point is a fundamental experiment to assess the purity of a crystalline solid.
Objective: To determine the melting point range of a synthesized batch of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine.
Materials:
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Sample of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
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Capillary tubes
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
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Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point (based on related structures, a starting point could be around 60 °C).
-
Observation: As the temperature nears the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
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Melting Point Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
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Repeat: For accuracy, repeat the measurement with a fresh sample.
Caption: A plausible synthetic pathway for the target compound.
Potential Applications
The structural features of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine suggest its potential as a key intermediate in the synthesis of more complex molecules with a range of biological activities. The two chlorine atoms are excellent leaving groups, allowing for nucleophilic substitution reactions to introduce various functional groups at the 2 and 4 positions of the pyrimidine ring. This derivatization capability makes it a valuable scaffold for developing libraries of compounds for screening against various biological targets. Related pyranopyrimidine and thiopyranopyrimidine derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. [1][2][7]
Conclusion
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While a complete experimental profile of its physical properties is not yet available in the public domain, this guide has compiled the existing data and provided a framework for its experimental characterization. Further research to fully elucidate its physical and chemical properties will be invaluable for unlocking its full potential in the development of new therapeutic agents.
References
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